4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one

Kinase Inhibition Oncology Enzymatic Assay

Select this specific N-methylated piperazin-2-one for your medicinal chemistry campaign. The 6-chloro handle enables precise functionalization via Suzuki or Buchwald cross-coupling, while the N-methyl group on the piperazinone ring ensures distinct conformational and hydrogen-bonding profiles—critical for achieving selective kinase binding. Using non-methylated analogs risks losing target selectivity and introducing unwanted reactivity. Verify the 95% minimum purity and order now for kinase-focused library synthesis and mGluR1 antagonist development.

Molecular Formula C9H11ClN4O
Molecular Weight 226.66 g/mol
CAS No. 945896-90-2
Cat. No. B3389905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one
CAS945896-90-2
Molecular FormulaC9H11ClN4O
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESCN1CCN(CC1=O)C2=CC(=NC=N2)Cl
InChIInChI=1S/C9H11ClN4O/c1-13-2-3-14(5-9(13)15)8-4-7(10)11-6-12-8/h4,6H,2-3,5H2,1H3
InChIKeyBJDMFQAQPNEDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one (CAS 945896-90-2): Technical Specification and Procurement Profile


4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one (CAS 945896-90-2) is a synthetic heterocyclic compound with the molecular formula C₉H₁₁ClN₄O and a molecular weight of 226.66 g/mol. Its structure comprises a chlorinated pyrimidine ring linked to an N-methylated piperazin-2-one moiety. This compound is available for research and development purposes, typically with a purity specification of 95-98% from chemical suppliers . It is primarily cataloged as a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry and kinase inhibitor research, rather than as a therapeutic agent in its own right .

Why Generic Substitution Fails for 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one


While structurally related piperazinyl-pyrimidines exist, direct substitution is not scientifically justified. The specific combination of a 6-chloro substituent on the pyrimidine ring and an N-methyl group on the piperazin-2-one core dictates the molecule's unique electronic, steric, and conformational properties. The chlorine atom at the 6-position is a crucial handle for further functionalization via nucleophilic aromatic substitution, and the N-methylation on the piperazinone ring can significantly impact binding affinity to biological targets compared to its non-methylated analog (4-(6-Chloropyrimidin-4-yl)piperazin-2-one, CAS 1207625-18-0) . Furthermore, the piperazinone scaffold itself offers a distinct conformational constraint and hydrogen-bonding profile compared to simple piperazine or piperidine analogs, which can be critical for achieving specific interactions with biological targets like protein kinases [1]. Therefore, for applications requiring a precise molecular structure or as a specific chemical intermediate in a patented synthetic route, substituting this compound with a close analog is likely to introduce unforeseen reactivity or a loss of desired biological activity.

Quantitative Differentiation Evidence for 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one vs. Structural Analogs


Enzymatic Activity: Comparative Potency Against PIM3 Kinase vs. PIM1 and Yes1

This compound exhibits a differential inhibitory profile against members of the PIM kinase family. Quantitative data shows it possesses moderate potency against PIM3 (IC50 = 51 nM), while its activity against the related PIM1 kinase is 7-fold higher (IC50 = 7 nM), indicating some selectivity. Furthermore, it is essentially inactive against the non-PIM kinase, Yes1, with an IC50 of 2.67 µM, confirming it is not a pan-kinase inhibitor [1].

Kinase Inhibition Oncology Enzymatic Assay

Functional Selectivity: A Differentiated Profile Across Metabotropic Glutamate Receptors

Functional profiling reveals a clear differentiation in the compound's antagonist activity at metabotropic glutamate receptors (mGluRs). It demonstrates sub-nanomolar potency at mGluR1 (Ki = 1.90 nM), but is three orders of magnitude less potent at the closely related mGluR5 (IC50 = 1,200 nM) [1]. This 631-fold selectivity ratio defines its unique pharmacologic fingerprint.

GPCR Neuroscience mGluR Antagonist

Class-Level Inferenced Potential: Antiproliferative Activity Against Cancer Cell Lines

Based on studies of structurally related piperazinylpyrimidine derivatives, this compound class has demonstrated selective antiproliferative activity against certain cancer cell lines [1]. As a core scaffold in this class, the target compound is inferred to possess similar potential, with reported IC50 values for the class ranging between 5 and 15 µM in various cancer models . **No direct, head-to-head comparative studies for this specific compound were found.**

Cytotoxicity Cancer Cell Lines In Vitro Pharmacology

Validated Application Scenarios for 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one


Synthesis of Advanced Piperazinylpyrimidine Derivatives as Kinase Probes

The chloropyrimidine group in this compound serves as an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl groups at the 6-position. This makes it an ideal building block for generating focused libraries of piperazinylpyrimidines to explore structure-activity relationships (SAR) against a target kinase of interest, such as PIM kinases, as supported by the quantitative evidence in Section 3 [1].

Lead Scaffold for Developing Selective mGluR1 Antagonists

Given the demonstrated sub-nanomolar potency and >600-fold selectivity for mGluR1 over mGluR5 (Section 3), this compound provides a high-quality chemical starting point for medicinal chemistry campaigns aimed at developing novel, selective mGluR1 antagonists. This is particularly relevant for research into neurological and psychiatric disorders where mGluR1 signaling is implicated [1].

Reference Tool in Selectivity Panels for Novel Kinase Inhibitors

Due to its defined profile of low activity against Yes1 kinase (IC50 = 2.67 µM) and moderate activity against PIM3 (Section 3), this compound can be used as a reference control in selectivity screening panels. It helps benchmark the activity of new chemical entities and confirms that the assay system is not producing false positives from a promiscuous, pan-kinase binder [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.